Prmt5-IN-17

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Prmt5-IN-17 is a compound that inhibits the activity of protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histones and non-histone proteins, playing a crucial role in gene regulation, RNA splicing, and signal transduction. Overexpression of PRMT5 has been linked to various cancers, making it a significant target for cancer therapy .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Prmt5-IN-17 umfasst mehrere Schritte, beginnend mit der Herstellung des Kern-Gerüsts. Der Syntheseweg beinhaltet typischerweise die Bildung von Schlüsselzwischenprodukten durch Reaktionen wie nukleophile Substitution, Cyclisierung und funktionelle Gruppenmodifikationen. Die Reaktionsbedingungen beinhalten oft die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren, Reinigungsverfahren wie Chromatographie und strengen Qualitätskontrollmaßnahmen, um die Verbindung im kommerziellen Maßstab zu produzieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Prmt5-IN-17 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Ersatz einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die Bedingungen beinhalten oft bestimmte Temperaturen, pH-Werte und Lösungsmittel, um die Reaktionen zu ermöglichen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Analoga von this compound erzeugen können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die Rolle von PRMT5 in verschiedenen biochemischen Stoffwechselwegen zu untersuchen.

Biologie: Hilft beim Verständnis der biologischen Funktionen von PRMT5 und seiner Auswirkungen auf zelluläre Prozesse.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Krebs und anderen Krankheiten untersucht, die mit einer Überexpression von PRMT5 verbunden sind.

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe eingesetzt, die auf PRMT5 abzielen

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an das aktive Zentrum von PRMT5 bindet und dessen enzymatische Aktivität hemmt. Diese Hemmung verhindert die Methylierung von Argininresten an Zielproteinen, was zu Veränderungen in der Genexpression, dem RNA-Spleißen und anderen zellulären Prozessen führt. Zu den beteiligten molekularen Zielen und Wegen gehören Histone, RNA-Polymerase II und verschiedene Signalwege .

Wissenschaftliche Forschungsanwendungen

Prmt5-IN-17 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of PRMT5 in various biochemical pathways.

Biology: Helps in understanding the biological functions of PRMT5 and its impact on cellular processes.

Medicine: Investigated for its potential therapeutic effects in treating cancers and other diseases associated with PRMT5 overexpression.

Industry: Utilized in the development of new drugs and therapeutic agents targeting PRMT5

Wirkmechanismus

Prmt5-IN-17 exerts its effects by binding to the active site of PRMT5, inhibiting its enzymatic activity. This inhibition prevents the methylation of arginine residues on target proteins, leading to alterations in gene expression, RNA splicing, and other cellular processes. The molecular targets and pathways involved include histones, RNA polymerase II, and various signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen zu Prmt5-IN-17 sind andere PRMT5-Inhibitoren wie Pemrametostat und 3039-0164. Diese Verbindungen haben einen gemeinsamen Wirkmechanismus, können sich aber in ihren chemischen Strukturen und spezifischen Bindungsinteraktionen mit PRMT5 unterscheiden .

Einzigartigkeit

This compound ist aufgrund seiner spezifischen Bindungsaffinität und Selektivität für PRMT5 einzigartig. Es hat vielversprechende Ergebnisse in präklinischen Studien gezeigt, die sein Potenzial als therapeutisches Mittel für Krebserkrankungen mit PRMT5-Überexpression belegen .

Eigenschaften

Molekularformel |

C26H33N7O2 |

|---|---|

Molekulargewicht |

475.6 g/mol |

IUPAC-Name |

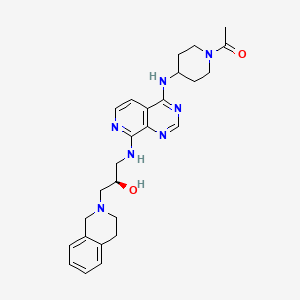

1-[4-[[8-[[(2R)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]amino]pyrido[3,4-d]pyrimidin-4-yl]amino]piperidin-1-yl]ethanone |

InChI |

InChI=1S/C26H33N7O2/c1-18(34)33-12-8-21(9-13-33)31-25-23-6-10-27-26(24(23)29-17-30-25)28-14-22(35)16-32-11-7-19-4-2-3-5-20(19)15-32/h2-6,10,17,21-22,35H,7-9,11-16H2,1H3,(H,27,28)(H,29,30,31)/t22-/m1/s1 |

InChI-Schlüssel |

ZOHGOMTYVYHKCZ-JOCHJYFZSA-N |

Isomerische SMILES |

CC(=O)N1CCC(CC1)NC2=NC=NC3=C2C=CN=C3NC[C@H](CN4CCC5=CC=CC=C5C4)O |

Kanonische SMILES |

CC(=O)N1CCC(CC1)NC2=NC=NC3=C2C=CN=C3NCC(CN4CCC5=CC=CC=C5C4)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.